molecular formula C19H18O8S B2368671 (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 858759-99-6

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2368671
CAS No.: 858759-99-6
M. Wt: 406.41
InChI Key: QABYQZWZGDIQKQ-CHHVJCJISA-N
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Description

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C19H18O8S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is related to benzofurans and methanesulfonates, which have various applications in organic synthesis. A study by Arava et al. (2007) detailed the preparation of similar compounds, 1,2-benzisoxazole-3-methanesulfonates, which are crucial intermediates in the synthesis of zonisamide, an anti-convulsant drug (Arava et al., 2007).
  • Another relevant synthesis involving methanesulfonates is described by Shirakawa and Sano (2014), where 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates are used as precursors for generating o-quinodimethanes (Shirakawa & Sano, 2014).

Chemical Properties and Reactions

  • The chemical behavior of related compounds under different conditions can provide insights into the properties of the compound . For example, the oxidation of o-nitrotoluene by Cerium(IV) methanesulfonate studied by Lozar and Savall (1995) illustrates the reactivity of methanesulfonate compounds under oxidative conditions (Lozar & Savall, 1995).

Potential Applications in Medicinal Chemistry

  • Benzofuran and methanesulfonate derivatives have been explored in various medicinal chemistry applications. For instance, Gul et al. (2016) synthesized and tested benzofuran derivatives for their cytotoxicity and potential as carbonic anhydrase inhibitors, which are important in tumor studies (Gul et al., 2016).
  • Akbaba et al. (2014) also investigated sulfonamides derived from benzofuran derivatives, evaluating their inhibitory effects on human carbonic anhydrase isozymes, which are crucial in physiological processes (Akbaba et al., 2014).

Bioactivity and Pharmacological Potential

  • The pharmacological potential of benzofuran derivatives is evident in research that examines their bioactivity. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities, highlighting the potential of such compounds in drug development (Kucukoglu et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 plays a vital role in the initiation of apoptotic cell death and is considered a promising target for therapeutic intervention in a variety of diseases.

Mode of Action

The compound interacts with its target, Caspase-3, by inhibiting its activity This inhibition prevents the enzyme from carrying out its role in the apoptosis pathway, thereby reducing cell death

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting Caspase-3 . This inhibition disrupts the normal progression of apoptosis, leading to a decrease in cell death. The downstream effects of this disruption can vary depending on the specific cellular context, but generally result in increased cell survival.

Result of Action

By inhibiting Caspase-3 and disrupting the apoptosis pathway, the compound can decrease cell death . This effect has potential implications for diseases characterized by excessive apoptosis, such as certain neurodegenerative diseases and ischemic injuries.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8S/c1-23-16-8-11(9-17(24-2)19(16)25-3)7-15-18(20)13-6-5-12(10-14(13)26-15)27-28(4,21)22/h5-10H,1-4H3/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABYQZWZGDIQKQ-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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